
Phenyl 2-Chloroacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-Chloroacrylate is an organic compound with the molecular formula C9H7ClO2. It is a derivative of acrylic acid where the hydrogen atom on the alpha carbon is replaced by a phenyl group and a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 2-Chloroacrylate can be synthesized through several methods. One common method involves the reaction of phenylacetylene with chloroacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as palladium or copper salts are commonly used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 2-Chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Palladium, copper salts, and other transition metal catalysts are used to facilitate various reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products:
Substituted Acrylates: Formed through substitution reactions.
Polymers: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
Phenyl 2-Chloroacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenyl 2-Chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl group and the chlorine atom enhances its reactivity, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Phenylacrylate: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloroacrylate: Lacks the phenyl group, leading to different chemical properties.
Phenyl 2-Bromoacrylate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: Phenyl 2-Chloroacrylate is unique due to the presence of both the phenyl group and the chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
phenyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C9H7ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 |
Clave InChI |
OLMLGLBGDSQSDB-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)
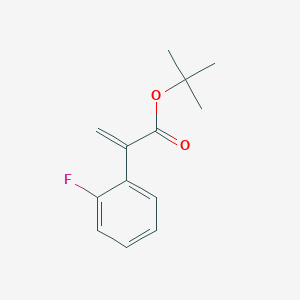
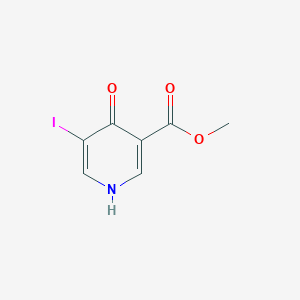
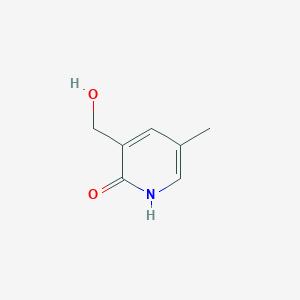
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)
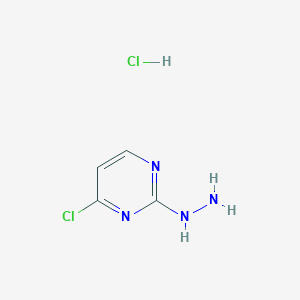
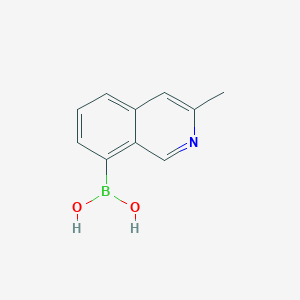
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
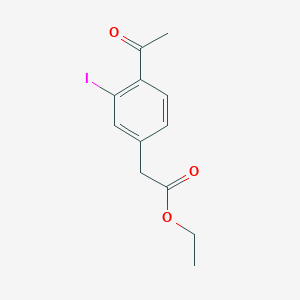
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
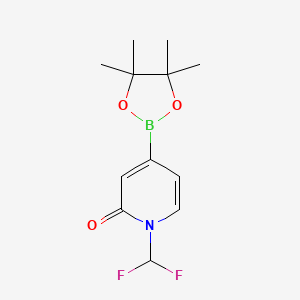
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
